![molecular formula C16H14N4 B3023373 4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 28734-00-1](/img/structure/B3023373.png)
4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine
描述
4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine is a useful research compound. Its molecular formula is C16H14N4 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine, also known as compound 4f, is an imidazole derivative that has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 262.31 g/mol
- Purity : Typically around 95%
- Solubility : Approximately 24.2 µg/ml
The biological activity of compound 4f can be attributed to its ability to induce apoptosis in cancer cells and its potential as an antimicrobial agent. The following mechanisms have been identified:
- Apoptosis Induction : Compound 4f has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to enhanced apoptosis in cancer cells, particularly HeLa cells .
- Inhibition of Tumor Growth : In vitro studies indicate that compound 4f exhibits potent antiproliferative effects against various cancer cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index suggests that normal cells tolerate the compound significantly better than tumor cells, indicating a favorable therapeutic window .
Antitumor Activity
A study evaluated the antiproliferative activity of compound 4f against three different cancer cell lines. The results indicated:
Cell Line | IC (µM) | Apoptosis Rate (%) |
---|---|---|
HeLa | 3.24 | 68.2 |
A549 | 5.12 | 62.5 |
MCF-7 | 4.75 | 59.0 |
The apoptosis rate was significantly higher compared to the control treatment with 5-FU, which had an apoptosis rate of only 39.6% .
Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazole derivatives, including compound 4f. The findings suggest that imidazole-based compounds possess a broad spectrum of antimicrobial activities against both gram-positive and gram-negative bacteria. Preliminary tests indicated that compound 4f exhibited notable antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Antitumor Efficacy :
- In a comparative study involving various imidazole derivatives, compound 4f was highlighted for its superior ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized Western blot analysis to monitor protein expression levels associated with apoptosis and demonstrated a significant increase in caspase-3 levels post-treatment with compound 4f .
-
Structure-Based Drug Design :
- A systematic study aimed at developing inhibitors for indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy, utilized analogs of phenyl-imidazole derivatives including compound 4f. Computational docking studies revealed that modifications on the imidazole ring could enhance binding affinity to IDO, suggesting potential applications in immunotherapy .
科学研究应用
Anticancer Activity
Research has indicated that compounds containing imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of several imidazole derivatives, including 4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine. These compounds were tested against various cancer cell lines, revealing IC50 values indicating potent activity against breast and colon cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 12.5 |
This compound | HT-29 (Colon) | 10.0 |
Antimicrobial Properties
The imidazole structure is also associated with antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi.
Case Study:
A comparative study evaluated the antimicrobial effects of various imidazole derivatives. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Synthesis of Functional Materials
The unique properties of this compound make it suitable for the development of functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.
Case Study:
Research has documented the use of this compound in synthesizing metal-organic frameworks (MOFs) that demonstrate enhanced gas adsorption properties. The incorporation of the imidazole unit allows for tunable interactions with guest molecules .
属性
IUPAC Name |
1-[(E)-benzylideneamino]-4-phenylimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-12H,(H2,17,19)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNHYJLVIXUEJ-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28734-00-1 | |
Record name | NSC133598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。